molecular formula C6H8As2O6 B3367403 o-Phenylenediarsonic acid CAS No. 1758-48-1

o-Phenylenediarsonic acid

Cat. No. B3367403
CAS RN: 1758-48-1
M. Wt: 325.97 g/mol
InChI Key: FBDWZBKCZCVCNV-UHFFFAOYSA-N
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Description

O-Phenylenediarsonic acid is a chemical compound with the molecular formula C6H8As2O6 . It is listed in the ECHA (European Chemicals Agency) database .


Synthesis Analysis

The synthesis of o-Phenylenediarsonic acid involves the reduction of a solution of o-phenylenediarsonic acid in concentrated hydrochloric acid with sulfur dioxide . The diarsonic acid is prepared by the reaction of sodium arsenite solution with diazotized o-aminophenylarsonic acid .


Molecular Structure Analysis

The molecular structure of o-Phenylenediarsonic acid is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The concepts of ionic equilibria and reactions are important for a better understanding of the ideas and workings of acid-base neutralization titrations . This unit discusses the basic principles of titrimetric analytical methods, and the use of the equivalence concept in quantitative titration methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of o-Phenylenediarsonic acid include its molecular weight, density, boiling point, and molecular formula . These properties are crucial in understanding the behavior of the compound in different environments and reactions .

Safety and Hazards

The safety and hazards of o-Phenylenediarsonic acid are based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . It’s important to handle this compound with appropriate safety measures due to its potential hazards .

properties

IUPAC Name

(2-arsonophenyl)arsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDWZBKCZCVCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8As2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170029
Record name o-Phenylenediarsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Phenylenediarsonic acid

CAS RN

1758-48-1
Record name As,As′-(1,2-Phenylene)bisarsonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenylenediarsonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTINEOPLASTIC-174062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174062
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Phenylenediarsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenylenediarsonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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